methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a cyano group at the 5-position and a methyl ester at the 2-position of the pyrrole ring. The 1-methyl substitution ensures N-methylation, stabilizing the heterocyclic structure and modulating electronic properties. Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-stacking interactions .
Properties
IUPAC Name |
methyl 5-cyano-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-6(5-9)3-4-7(10)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYFBMRJAVHTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236751 | |
| Record name | Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041644-52-3 | |
| Record name | Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041644-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyanoacetic ester with an α,β-unsaturated carbonyl compound in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Red
Biological Activity
Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate (MCP) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of MCP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
MCP has the following chemical structure and properties:
- IUPAC Name: this compound
- Molecular Formula: C7H6N2O2
- Molecular Weight: 150.14 g/mol
- CAS Number: 937-19-9
The presence of both cyano and carboxylate functional groups contributes to its reactivity and biological interactions.
MCP exhibits various mechanisms of action that underline its biological activity:
- Enzyme Inhibition: MCP may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition. The cyano group can participate in hydrogen bonding with active site residues, affecting enzyme kinetics.
- Receptor Interaction: The compound may bind to biological receptors, influencing cellular signaling pathways. This interaction can lead to downstream effects such as altered gene expression or cellular proliferation.
- Antimicrobial Activity: Preliminary studies suggest that MCP possesses antimicrobial properties, potentially inhibiting the growth of various pathogens through disruption of cellular processes.
Antimicrobial Properties
Research indicates that MCP shows significant antimicrobial activity against several bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 (Penicillin) |
| Escherichia coli | 12 | 14 (Ampicillin) |
Anticancer Potential
MCP has been investigated for its anticancer properties, particularly in relation to cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects, with IC50 values indicating significant growth inhibition.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, MCP was tested against multi-drug resistant strains of bacteria. The results indicated that MCP not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy.
Case Study 2: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer effects of MCP on various cancer cell lines. The findings revealed that MCP induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application in oncology.
Future Directions
The biological activity of this compound presents promising avenues for further research:
- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects are necessary to elucidate how MCP interacts with specific targets.
- In Vivo Studies: Conducting animal studies will provide insights into the pharmacokinetics and pharmacodynamics of MCP, essential for assessing its therapeutic potential.
- Structural Modifications: Exploring derivatives of MCP may enhance its bioactivity and selectivity towards specific biological targets, paving the way for novel drug development.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity at adjacent positions compared to the electron-donating amino group in its analog .
- Steric Considerations: The 3-chlorobenzyl substituent in introduces significant steric bulk, reducing solubility in polar solvents compared to the smaller cyano group.
Physicochemical Properties
Notes:
- The cyano group increases polarity compared to the amino analog but reduces hydrogen-bonding capacity, impacting crystallization behavior .
- Halogenated derivatives exhibit higher molecular weights and lower volatility, as seen in .
Q & A
Q. How do solvent polarity and proticity affect the compound’s supramolecular assembly in crystallography studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
